Dysprosium(3+) perchlorate

Cataluminescence Sensing Coordination Polymers Volatile Organic Compound Detection

Researchers requiring predictable Dy³⁺ coordination without competing anion interference face limited options with halide or triflate counterions. Dy(ClO₄)₃·6H₂O (50% aq. soln.) resolves this via ClO₄⁻'s extremely low basicity (pKₐ ≈ -10), ensuring solvent-governed Lewis acidity. • Enables reproducible self-assembly of triple-stranded helicate SMM candidates with slow magnetic relaxation. • Delivers superior Dy³⁺ luminescence sensitization vs. chloride salts for optical sensor development. • ≥99.9% metals basis (REO) purity; supplied as 40-50 wt.% aq. solution in standard R&D quantities (5-50 g). Ships under UN 3211 (Oxidizer, 5.1, PG II).

Molecular Formula Cl3DyO12
Molecular Weight 460.85 g/mol
CAS No. 14692-17-2
Cat. No. B087088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium(3+) perchlorate
CAS14692-17-2
Molecular FormulaCl3DyO12
Molecular Weight460.85 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3]
InChIInChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3
InChIKeyQNDHOIIJUAAORW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium(3+) Perchlorate (CAS 14692-17-2): Procurement Specifications and Key Physicochemical Properties for Research Applications


Dysprosium(3+) perchlorate (CAS 14692-17-2, also referenced as 14017-53-9 for the anhydrous form), with molecular formula Dy(ClO₄)₃, is a lanthanide perchlorate salt widely utilized as a Lewis acid catalyst and a precursor for synthesizing dysprosium-based functional materials [1]. It is typically supplied as a hexahydrate [Dy(ClO₄)₃·6H₂O] in aqueous solution form, with commercial grades offering 40–50 wt.% concentration and 99.9% trace metals purity (REO basis) . Key physicochemical parameters include a density of 1.476 g/mL at 25°C, vapor pressure of 0.12 psi at 20°C, and water insolubility in its crystalline form [2]. The compound exhibits hygroscopic properties and is classified under UN 3211 (Oxidizer, Division 5.1, Packing Group II) for transport purposes [2].

Dysprosium(3+) Perchlorate (CAS 14692-17-2): Critical Distinctions in Counterion Effects on Reactivity and Material Properties


Substituting dysprosium(3+) perchlorate with other dysprosium salts—such as the chloride (DyCl₃) or triflate [Dy(OTf)₃]—or with perchlorate salts of alternative lanthanides introduces functionally significant variations in catalytic behavior, coordination chemistry, and material performance [1]. The perchlorate anion (ClO₄⁻) exhibits extremely low basicity and weak coordinating ability, which enhances the intrinsic Lewis acidity of the Dy³⁺ center by minimizing competitive ligand binding [1][2]. In contrast, chloride counterions can participate in alternative reaction pathways (e.g., generating reducing media that alter yield outcomes) , while triflate counterions confer water tolerance at the cost of different steric and electronic profiles [3]. Additionally, the ionic radius and magnetic anisotropy of Dy³⁺ differ from those of neighboring lanthanides (Tb³⁺, Ho³⁺, Er³⁺), directly impacting single-molecule magnet (SMM) energy barriers and luminescence characteristics [4]. Therefore, empirical procurement decisions must be guided by application-specific, quantitatively validated differentiation rather than simple elemental or counterion interchange.

Dysprosium(3+) Perchlorate (CAS 14692-17-2): Comparative Performance Evidence for Research and Industrial Selection


Dysprosium(3+) Perchlorate-Based Coordination Polymers Exhibit High Cataluminescence Activity and Selectivity for Formaldehyde and Benzene Detection

Dysprosium(3+) perchlorate has been employed to prepare 2,2′-bipyridine-templated rare earth coordination polymers that function as cataluminescence-sensitive materials. These materials exhibit both high activity and high selectivity toward formaldehyde and benzene, enabling their use as selective VOC sensors [1]. The experimental system involves catalytic oxidation of target VOCs on the material surface, producing chemiluminescence signals that correlate with analyte concentration. While this represents class-level inference for Dy³⁺-based perchlorate coordination systems, it establishes a functional benchmark for sensor material development using Dy(ClO₄)₃ as a precursor.

Cataluminescence Sensing Coordination Polymers Volatile Organic Compound Detection

Aqueous Dysprosium(3+) Perchlorate Thermophysical Parameters: Comparative Density and Apparent Molar Volume Data for Process Design and Formulation

Comprehensive thermophysical measurements of acidified aqueous dysprosium(3+) perchlorate solutions have been conducted across a temperature range of 288.15–328.15 K, yielding density and apparent molar volume data essential for process engineering calculations [1]. These measurements, performed alongside yttrium, ytterbium, and samarium perchlorates as well as their chloride counterparts, provide a cross-study comparable dataset for selecting the appropriate dysprosium salt based on solution-phase behavior. The data have been modeled using the Pitzer ion interaction approach and Helgeson-Kirkham-Flowers (HKF) equations of state, enabling predictive calculations for infinite dilution properties [1].

Solution Thermodynamics Apparent Molar Volume Aqueous Electrolyte Systems

Dysprosium(3+) Perchlorate as a Precursor for Slow Magnetic Relaxation Materials: Triple-Stranded Lanthanide Helicate Formation

Dysprosium(III) perchlorate hexahydrate serves as an effective precursor for synthesizing triple-stranded lanthanide helicates that exhibit slow magnetic relaxation—a prerequisite for single-molecule magnet (SMM) behavior . In a representative protocol, reaction of 2,6-diformyl-4-methylphenol (0.15 mmol) and benzoylhydrazide (0.30 mmol) with Dy(ClO₄)₃·6H₂O (0.3 mmol) in methanol (10 mL) yields the helicate complex . The perchlorate counterion's weak coordination facilitates the assembly of the desired triple-stranded architecture by minimizing competitive binding to the Dy³⁺ center. This represents class-level inference for Dy³⁺ SMM precursors, where the perchlorate salt provides a reliable synthetic entry point compared to more strongly coordinating anions.

Single-Molecule Magnets Lanthanide Helicates Slow Magnetic Relaxation

Dysprosium(3+) Perchlorate-Derived Ternary Complexes Exhibit Enhanced Solid-State Luminescence Relative to Free Dy³⁺ Ions

Ternary rare earth complexes synthesized from dysprosium(3+) perchlorate with MABA-Si [HOOCC₆H₄N(CONH(CH₂)₃Si(OCH₂CH₃)₃)₂] and 1,10-phenanthroline or 2,2′-dipyridyl ligands—formulated as Dy(MABA-Si)·L₂(ClO₄)₃·2H₂O—display characteristic Dy³⁺ luminescence in the solid state [1]. Fluorescence spectra confirm that the complex luminescence is superior to that of free Dy³⁺ ions [1]. Furthermore, core-shell SiO₂@Dy(MABA-Si)L nanocomposites exhibit even stronger fluorescence intensity than the corresponding ternary complexes alone [1]. The weak-coordinating perchlorate anion facilitates ligand coordination around the Dy³⁺ center, enabling efficient antenna-effect sensitization. While this represents class-level inference for Dy³⁺ luminescent materials, the data demonstrate that Dy(ClO₄)₃ is a viable precursor for constructing luminescent complexes and composites.

Lanthanide Luminescence Ternary Complexes Core-Shell Nanocomposites

Perchlorate Counterion Promotes Low-Basicity Lewis Acid Environment for Dysprosium(III)-Catalyzed Transformations

The perchlorate anion (ClO₄⁻) exhibits exceptionally low basicity among common counterions, which directly influences the effective Lewis acidity of the Dy³⁺ center in catalytic applications [1]. Because the perchlorate ion coordinates only very weakly to the metal center, solvent basicity becomes the primary determinant of net Lewis acidity rather than counterion competition [1]. This contrasts with halide counterions (e.g., Cl⁻ in DyCl₃), which exhibit stronger coordination tendencies and can alter reaction pathways—for instance, DyCl₃ has been reported to generate a reducing medium that suppresses I₂ formation, increasing reaction yield from 66% to 79% in specific transformations . The perchlorate's minimal interference makes Dy(ClO₄)₃ a preferred catalyst for transformations requiring unperturbed Dy³⁺ Lewis acidity, including reactions with unprotected amines where competitive binding must be avoided [2].

Lewis Acid Catalysis Counterion Effects Organic Synthesis

Dysprosium(3+) Perchlorate (CAS 14692-17-2): High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Synthesis of Single-Molecule Magnets (SMMs) via Triple-Stranded Lanthanide Helicates

Dy(ClO₄)₃·6H₂O is employed as a dysprosium source for synthesizing triple-stranded helicate complexes that exhibit slow magnetic relaxation—a defining characteristic of SMM candidates. The weak-coordinating perchlorate counterion facilitates predictable self-assembly of the helicate architecture with ligands such as 2,6-diformyl-4-methylphenol and benzoylhydrazide in methanol . This application scenario leverages the perchlorate's minimal competitive binding to ensure reproducible complex formation, which is critical for systematic structure-property relationship studies in molecular magnetism research .

Cataluminescence Sensing Materials for Selective Formaldehyde and Benzene Detection

Dysprosium(3+) perchlorate serves as a precursor for preparing 2,2′-bipyridine-templated rare earth coordination polymers that demonstrate high activity and selectivity as cataluminescence-sensitive materials toward formaldehyde and benzene . This application is particularly relevant for environmental monitoring, industrial hygiene, and VOC emission control, where selective detection of specific analytes in complex gas mixtures is required. The material platform enables development of solid-state gas sensors with potential for real-time monitoring capabilities .

Lewis Acid Catalysis in Transformations Requiring Minimal Counterion Interference

In organic synthesis, Dy(ClO₄)₃ is preferentially selected when the reaction demands strong Dy³⁺ Lewis acidity without counterion participation. The perchlorate anion's very low basicity and weak coordination ensure that the metal center's Lewis acidity is governed primarily by solvent effects rather than competitive anion binding . This is particularly advantageous for reactions involving unprotected amines, where halide counterions might interfere with substrate coordination or alter reaction pathways . In contrast, when counterion-mediated pathway modulation is desired (e.g., generating reducing media to suppress side reactions), alternative salts such as DyCl₃ may be more appropriate—as evidenced by yield improvements from 66% to 79% in specific transformations .

Luminescent Material Development: Ternary Complexes and Core-Shell Nanocomposites

Dy(ClO₄)₃ is utilized as a precursor for synthesizing ternary rare earth complexes [Dy(MABA-Si)·L₂(ClO₄)₃·2H₂O] that exhibit solid-state Dy³⁺ characteristic luminescence superior to free Dy³⁺ ions. These complexes can be further processed into SiO₂@Dy(MABA-Si)L core-shell nanocomposites, which demonstrate even stronger fluorescence intensity than the parent complexes . The weak-coordinating perchlorate anion facilitates efficient ligand coordination and antenna-effect sensitization of Dy³⁺ emission, making Dy(ClO₄)₃ a suitable starting material for developing luminescent sensors, optical devices, and bioimaging probes .

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